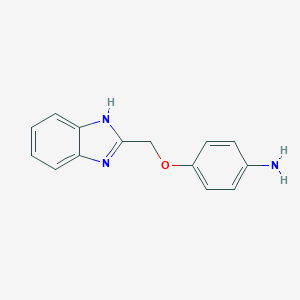![molecular formula C24H26ClN3O5 B263897 {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid](/img/structure/B263897.png)
{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the class of adamantane derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of different diseases. For example, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in the growth and survival of cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been found to modulate the expression of various genes and proteins that are involved in different cellular processes. For example, it has been found to upregulate the expression of p53, a tumor suppressor protein that plays a crucial role in the prevention of cancer. It has also been found to downregulate the expression of COX-2, an enzyme that is responsible for the production of inflammatory mediators in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid in lab experiments include its potent and specific activity against various enzymes and signaling pathways, as well as its diverse and promising scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
The future directions for research on {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid are numerous and exciting. Some of the future directions for research include the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential use in combination therapy with other drugs, and the exploration of its therapeutic potential in various animal models of disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to identify its potential targets in different cellular processes.
Métodos De Síntesis
The synthesis of {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid involves the reaction of 1-adamantylamine with 5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-hydroxypyridazine in the presence of acetic anhydride. This reaction leads to the formation of the desired compound as a white solid.
Aplicaciones Científicas De Investigación
The scientific research applications of {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid are diverse and promising. This compound has been found to exhibit potent antiviral, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C24H26ClN3O5 |
|---|---|
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
2-[3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C24H26ClN3O5/c25-21-17(27-16-1-2-18-19(6-16)33-4-3-32-18)12-26-28(22(21)31)24-9-14-5-15(10-24)8-23(7-14,13-24)11-20(29)30/h1-2,6,12,14-15,27H,3-5,7-11,13H2,(H,29,30) |
Clave InChI |
QGIQWKQZPHNJTQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)(C5)CC(=O)O)Cl |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)(C5)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)


![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)




![7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B263875.png)
